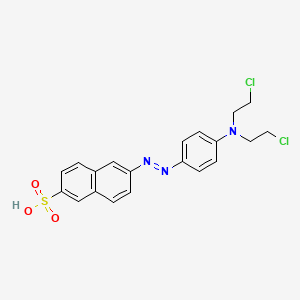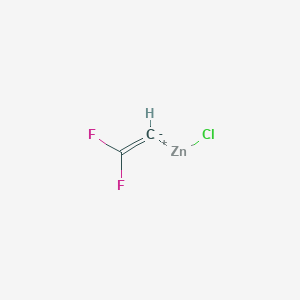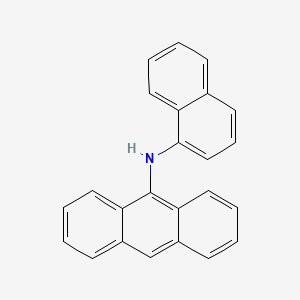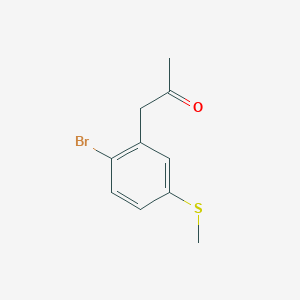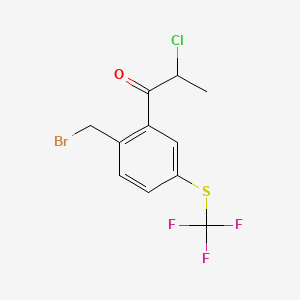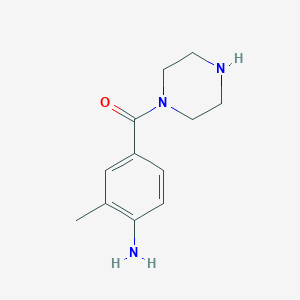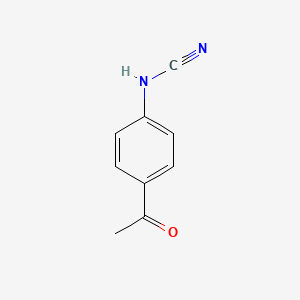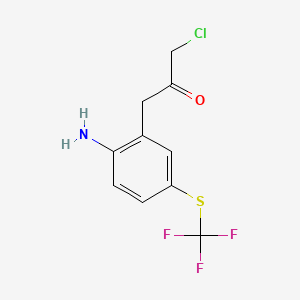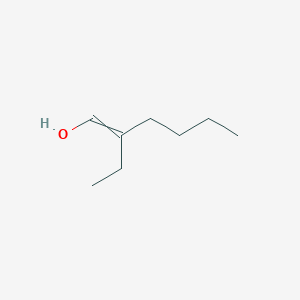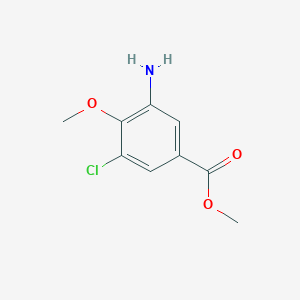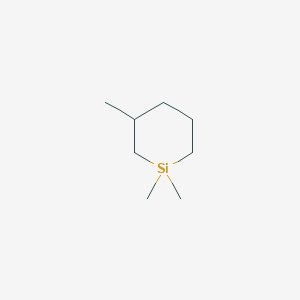
1,1,3-Trimethylsilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethylsilinane is an organosilicon compound with the molecular formula C_4H_12Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
Métodos De Preparación
1,1,3-Trimethylsilinane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylchlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1,1,3-Trimethylsilinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions where the silicon-hydrogen bond is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as platinum or palladium. The major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Aplicaciones Científicas De Investigación
1,1,3-Trimethylsilinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: this compound is used in the production of silicone polymers and as a precursor for other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethylsilinane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and transfer of the hydrogen atom to other molecules. This mechanism is particularly useful in the reduction of carbonyl compounds to alcohols and in hydrosilylation reactions where the silicon atom forms a bond with carbon.
Comparación Con Compuestos Similares
1,1,3-Trimethylsilinane can be compared to other similar compounds such as:
Trimethylsilane: Similar in structure but with different reactivity due to the presence of only one silicon atom.
1,1,3,3-Tetramethyldisiloxane: Contains two silicon atoms and is used as a reducing agent and in the synthesis of silicone polymers.
Trimethylchlorosilane: Used as a precursor in the synthesis of various organosilicon compounds. The uniqueness of this compound lies in its specific reactivity and applications in both reduction and hydrosilylation reactions, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
101772-53-6 |
|---|---|
Fórmula molecular |
C8H18Si |
Peso molecular |
142.31 g/mol |
Nombre IUPAC |
1,1,3-trimethylsilinane |
InChI |
InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
Clave InChI |
HLIPOWAPKMDPAB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC[Si](C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


